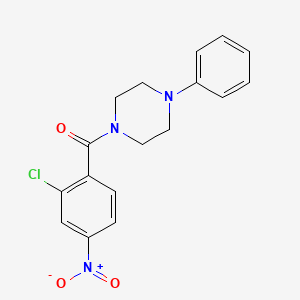
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPMP belongs to the class of pyrimidine derivatives and has been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus. Additionally, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been found to possess antibacterial and antifungal activities.
Wirkmechanismus
The exact mechanism of action of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine is not fully understood. However, it has been suggested that 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in cell growth and replication. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been shown to inhibit the activity of thymidylate synthase, an enzyme essential for DNA synthesis. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been found to modulate the immune system by increasing the production of cytokines, which are proteins that regulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its biological activities are well-characterized. However, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has not been extensively tested in animal models, which can limit its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine. One potential direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to explore its potential as a modulator of the immune system for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine and its potential side effects. Overall, the study of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has the potential to lead to the development of novel therapeutic agents for a wide range of diseases.
Synthesemethoden
The synthesis of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine can be achieved through a multi-step process that involves the reaction of 4-chloro-6-phenyl-2-aminopyrimidine with isopropylamine in the presence of a catalyst. The resulting intermediate is then further reacted with sodium methoxide to yield the final product, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine. The synthesis method has been optimized to yield high purity and high yield of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine.
Eigenschaften
IUPAC Name |
4-(2-methoxypropan-2-yl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2,18-3)12-9-11(16-13(15)17-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZLLSYVOKTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NC(=C1)C2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)

![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)

![1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)

![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)
![5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5774540.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5774546.png)
